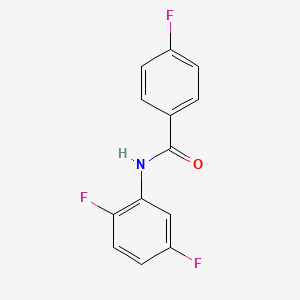

N-(2,5-difluorophenyl)-4-fluorobenzamide

CAS No.:

Cat. No.: VC3983974

Molecular Formula: C13H8F3NO

Molecular Weight: 251.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F3NO |

|---|---|

| Molecular Weight | 251.2 g/mol |

| IUPAC Name | N-(2,5-difluorophenyl)-4-fluorobenzamide |

| Standard InChI | InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18) |

| Standard InChI Key | SGGIFPWONXMHFW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)F |

Introduction

Chemical Synthesis and Optimization

Core Synthetic Pathway

N-(2,5-Difluorophenyl)-4-fluorobenzamide is synthesized via a condensation reaction between 4-fluorobenzoyl chloride and 2,5-difluoroaniline under standard amidation conditions. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the generated HCl. Yields range from 65% to 77%, depending on reaction optimization.

A critical step involves the activation of the carboxylic acid derivative (4-fluorobenzoic acid) to its acyl chloride using thionyl chloride () or oxalyl chloride () . Subsequent nucleophilic attack by the amine (2,5-difluoroaniline) forms the amide bond. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures.

Comparative Synthesis of Structural Analogs

Modifications to the core structure have been explored to enhance bioactivity. For instance, substituting the 4-fluorobenzoyl group with 2-fluorobenzoyl yields N-(2,4-difluorophenyl)-2-fluorobenzamide, a regioisomer with distinct crystallographic properties. Similarly, introducing sulfamoyl groups at the benzamide position (as in sulfamoylbenzamide derivatives) has shown promise in antiviral applications, though this requires additional synthetic steps such as Friedel-Crafts sulfonylation .

Table 1: Synthetic Parameters for Fluorinated Benzamides

| Compound | Starting Materials | Yield (%) | Purification Method |

|---|---|---|---|

| N-(2,5-difluorophenyl)-4-fluorobenzamide | 4-Fluorobenzoyl chloride, 2,5-difluoroaniline | 65–77 | Column chromatography |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride, 2,4-difluoroaniline |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume